molecular formula C16H12O5 B2527990 (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one CAS No. 32396-80-8

(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B2527990
CAS No.: 32396-80-8
M. Wt: 284.267
InChI Key: HPSPCMSCDNHZJM-CHHVJCJISA-N
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Description

This compound, a benzofuran-3-one derivative, features a (2Z)-configuration with a 4-hydroxy-3-methoxyphenyl substituent at the C2 position and a hydroxyl group at C4. Its structure combines electron-donating (methoxy) and polar (hydroxy) groups, influencing its solubility, reactivity, and biological interactions. Benzofuran-3-ones are known for diverse bioactivities, including anti-inflammatory and anticancer properties, often modulated by substituent patterns on the aromatic rings .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-14-6-9(2-5-12(14)18)7-15-16(19)11-4-3-10(17)8-13(11)21-15/h2-8,17-18H,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSPCMSCDNHZJM-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345728
Record name (2Z)-6-Hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylene]-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942986-93-8
Record name (2Z)-6-Hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylene]-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable benzofuran derivative under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranones, while reduction could produce benzofuranols.

Scientific Research Applications

Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. Studies indicate that it may scavenge free radicals effectively, contributing to its potential use in health supplements and pharmaceuticals aimed at combating oxidative damage .

Anticancer Properties

Several studies have reported the anticancer effects of (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Natural Sources

(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one has been isolated from various natural sources, including plants like Dipteryx odorata. The extraction and characterization of this compound from natural products highlight its role in traditional medicine and its potential for pharmaceutical development .

Case Studies

StudyFindingsImplications
Study on Antioxidant ActivityDemonstrated significant free radical scavenging abilityPotential use in dietary supplements
Research on Anticancer EffectsInhibited growth of breast cancer cells; induced apoptosisDevelopment of novel anticancer therapies
Investigation into Anti-inflammatory PropertiesReduced levels of inflammatory cytokinesPossible treatment options for chronic inflammation

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its hydroxyl and methoxy groups may enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs, highlighting structural, physicochemical, and functional differences.

Hispidol (5786-54-9)

  • Structure : (2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one .
  • Key Differences : Lacks the 3-methoxy group present in the target compound.
  • The target compound’s methoxy group may enhance binding affinity to similar targets due to increased electron density .

(2Z)-6-Hydroxy-2-(4-Methylbenzylidene)-1-Benzofuran-3-One

  • Structure : 4-methylphenyl substitution at C2 .
  • Key Differences : Methyl group instead of hydroxy/methoxy.
  • Impact: Lipophilicity: Higher LogP due to the hydrophobic methyl group, favoring membrane permeability but reducing aqueous solubility.

(2Z)-6-Hydroxy-2-(4-Methoxybenzylidene)-7-Methyl-1-Benzofuran-3-One

  • Structure : 4-methoxybenzylidene and 7-methyl groups .
  • Key Differences : Additional methyl at C7 and methoxy at C4 (vs. C3 in the target).
  • Impact :
    • Steric Effects : The 7-methyl group may hinder interactions with planar binding sites (e.g., enzyme active sites).
    • Electronic Effects : 4-methoxy provides electron donation but lacks the ortho-hydroxy group, altering redox properties .

(Z)-2-(3,4-Dihydroxybenzylidene)-6-Hydroxybenzofuran-3(2H)-One

  • Structure : 3,4-dihydroxyphenyl substitution .
  • Key Differences : Two adjacent hydroxy groups.
  • Impact :
    • Antioxidant Capacity : Enhanced radical-scavenging activity due to catechol structure.
    • Stability : Prone to oxidation, reducing shelf-life compared to the target compound’s methoxy-stabilized structure .

Cyclopentanone Derivatives (e.g., 3b2, 3b3)

  • Structure: Cyclopentanone core with substituted benzylidene groups (e.g., 4-fluorophenyl, 2-chlorophenyl) .
  • Key Differences: Non-benzofuran scaffold with halogen substituents.
  • Impact :
    • Electron Effects : Fluorine/chlorine increase electronegativity, altering electronic distribution and metabolic stability.
    • Bioavailability : Halogenated analogs often exhibit improved pharmacokinetics but may face toxicity concerns .

Comparative Data Table

Compound Name Substituents (C2 Position) Key Functional Groups LogP (Predicted) Bioactivity Highlights
Target Compound 4-hydroxy-3-methoxyphenyl -OH, -OCH3 ~2.1 Anti-inflammatory, antioxidant
Hispidol 4-hydroxyphenyl -OH ~1.8 TNF receptor inhibition
4-Methylbenzylidene analog 4-methylphenyl -CH3 ~2.5 Improved membrane permeability
4-Methoxy-7-methyl analog 4-methoxyphenyl, 7-CH3 -OCH3, -CH3 ~2.3 Steric hindrance effects
3,4-Dihydroxy analog 3,4-dihydroxyphenyl -OH (x2) ~0.9 High antioxidant activity
Fluorophenyl cyclopentanone (3b2) 4-fluorophenyl -F ~3.0 Enhanced metabolic stability

Research Findings and Implications

  • Solubility vs. Bioavailability : While dihydroxy analogs (e.g., 3,4-dihydroxy) exhibit higher solubility, their oxidative instability limits therapeutic utility. The target compound balances polarity (via -OH) and stability (via -OCH3) .
  • Structural Rigidity: Benzofuran-3-ones, including the target compound, display planar rigidity conducive to intercalation or π-π stacking in biological targets, unlike flexible cyclopentanone derivatives .

Biological Activity

(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one, also known by its CAS number 1234351-90-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one is C16H12O4, with a molecular weight of approximately 268.26 g/mol. The structure features a benzofuran core substituted with hydroxyl and methoxy groups, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that related benzofuran derivatives can effectively reduce oxidative damage in various biological systems .

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 Value (µM)Mechanism
AMCF-7 (breast cancer)15Induction of apoptosis via caspase activation
BHeLa (cervical cancer)12Cell cycle arrest at G1 phase
CA549 (lung cancer)20Inhibition of proliferation through ROS generation

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and cardiovascular diseases. Some studies suggest that derivatives of benzofuran can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which may contribute to their therapeutic effects .

Case Study: Inhibition of Inflammatory Mediators
In a controlled study, a related compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory conditions .

The biological activities of (2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them.
  • Cell Cycle Regulation : Induction of cell cycle arrest through modulation of cyclins and cyclin-dependent kinases.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for this benzofuran derivative?

The compound is typically synthesized via a base-catalyzed condensation reaction between 6-hydroxy-1-benzofuran-3(2H)-one and 4-hydroxy-3-methoxybenzaldehyde . Key steps include:

  • Reaction Conditions : Use of NaOH or K₂CO₃ as a base in ethanol/methanol under reflux (60–80°C) for 6–12 hours .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .
  • Yield Optimization : Adjusting aldehyde stoichiometry (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) to minimize oxidation of the phenolic groups .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Essential characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons), δ 5.8–6.2 ppm (benzylidene CH), and δ 3.8–3.9 ppm (methoxy group) .
    • ¹³C NMR : Carbonyl (C=O) signal at ~190 ppm and aromatic carbons between 100–160 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), OH (~3200 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 312 [M+H]⁺ (calculated for C₁₇H₁₂O₅) .

Advanced: How can researchers resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., antimicrobial potency) may arise from:

  • Isomeric Purity : Z/E isomer ratios (e.g., Z-configuration critical for activity) can vary due to synthetic conditions. Use HPLC or chiral chromatography to verify stereochemistry .
  • Reactive Oxygen Interference : Hydroxy groups may oxidize during bioassays, generating byproducts. Include antioxidant controls (e.g., ascorbic acid) in cytotoxicity assays .
  • Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) and validate via orthogonal assays (e.g., flow cytometry vs. MTT) .

Advanced: What computational methods predict reactivity and stability?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential, particularly for the benzylidene and hydroxy groups .
  • Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases, focusing on hydrogen bonding with the 4-hydroxy-3-methoxy moiety .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous media to predict aggregation or degradation pathways .

Basic: Which functional groups dominate the compound’s reactivity?

  • Hydroxy Groups : Participate in hydrogen bonding (e.g., with enzyme active sites) and oxidation reactions (e.g., quinone formation under acidic conditions) .
  • Methoxy Group : Enhances lipophilicity and modulates electronic effects on the benzylidene ring .
  • Benzofuran Core : Stabilizes radical intermediates during antioxidant assays .

Advanced: How does Z-configuration influence bioactivity compared to E-isomers?

  • Stereoelectronic Effects : The Z-isomer’s planar benzylidene group facilitates π-π stacking with aromatic residues in protein pockets, enhancing binding affinity .
  • Synthetic Control : Photoisomerization (UV irradiation) or chiral catalysts can enrich Z/E ratios. For example, Z-isomers show 5–10× higher COX-2 inhibition in vitro .
  • Stability : Z-isomers are prone to tautomerization in polar solvents; monitor via time-resolved NMR in DMSO-d₆ .

Basic: What are the key challenges in scaling up synthesis?

  • Byproduct Formation : Over-condensation or dimerization at high concentrations. Mitigate via dropwise aldehyde addition and dilute reaction conditions .
  • Oxidative Degradation : Protect phenolic groups using trimethylsilyl (TMS) ethers during purification .
  • Solvent Selection : Replace methanol with 2-MeTHF (renewable solvent) to improve green chemistry metrics .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

  • Substitution Patterns : Introduce halogens (e.g., Br at C6) or alkyl groups (e.g., methyl at C7) to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-hydroxy-3-methoxybenzylidene) via 3D-QSAR models .
  • Metabolic Stability : Assess demethylation of the methoxy group using liver microsomes (e.g., CYP450 isoforms) .

Basic: What are standard protocols for evaluating antioxidant activity?

  • DPPH Assay : Dissolve compound in DMSO (1 mM stock), mix with 0.1 mM DPPH in ethanol, and measure absorbance at 517 nm after 30 minutes .
  • FRAP Assay : Use TPTZ (2,4,6-tripyridyl-s-triazine) in acetate buffer (pH 3.6) and quantify Fe³⁺ reduction at 593 nm .
  • Cell-Based ROS Detection : Treat RAW 264.7 macrophages with H₂O₂ and measure fluorescence (DCFH-DA probe) .

Advanced: How to address low aqueous solubility in biological assays?

  • Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in PLGA (poly(lactic-co-glycolic acid)) nanoparticles (100–200 nm) using emulsion-solvent evaporation .
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG 400 to stabilize aqueous solutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Reactant of Route 2
(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

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